N1-(3,4-difluorophenyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide
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Overview
Description
N1-(3,4-difluorophenyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides. These compounds are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. The presence of fluorine atoms and a naphthalene ring in its structure suggests potential biological activity and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,4-difluorophenyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide typically involves the following steps:
Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an appropriate amine, such as 3,4-difluoroaniline, under controlled conditions.
Introduction of the hydroxy-naphthyl group: The resulting intermediate is then reacted with a hydroxy-naphthyl derivative, such as 3-hydroxy-3-(naphthalen-1-yl)propylamine, to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(3,4-difluorophenyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new fluorinated derivatives or other substituted products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development due to its unique structure and potential biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(3,4-difluorophenyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms and a hydroxy-naphthyl group may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N1-(3,4-dichlorophenyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide: Similar structure but with chlorine atoms instead of fluorine.
N1-(3,4-difluorophenyl)-N2-(3-hydroxy-3-(phenyl)propyl)oxalamide: Similar structure but with a phenyl group instead of a naphthalene ring.
Uniqueness
The unique combination of fluorine atoms and a hydroxy-naphthyl group in N1-(3,4-difluorophenyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide may confer distinct chemical and biological properties, such as increased stability, enhanced binding affinity, and specific reactivity.
Properties
IUPAC Name |
N'-(3,4-difluorophenyl)-N-(3-hydroxy-3-naphthalen-1-ylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O3/c22-17-9-8-14(12-18(17)23)25-21(28)20(27)24-11-10-19(26)16-7-3-5-13-4-1-2-6-15(13)16/h1-9,12,19,26H,10-11H2,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVXWCPHQSXIBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)C(=O)NC3=CC(=C(C=C3)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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